1'-benzyl-2-methyl-1,4'-bipiperidine
Description
1'-Benzyl-2-methyl-1,4'-bipiperidine is a bicyclic amine comprising two piperidine rings connected at the 1- and 4'-positions. The 1'-position of the bipiperidine scaffold is substituted with a benzyl group (C₆H₅-CH₂-), while the 2-position of one piperidine ring bears a methyl group. This structural arrangement confers unique steric and electronic properties, which may influence its pharmacological and physicochemical behavior.
Synthesis of such bipiperidine derivatives typically involves nucleophilic substitution or aromatic amination reactions. For instance, analogous compounds like 1’-(pyridin-3-yl)-1,4’-bipiperidine are synthesized via nucleophilic amination of substituted pyridines with bipiperidine precursors, achieving high yields (>99%) . Similarly, 6-([1,4’-bipiperidin]-1’-yl)-9-arylpurines are prepared through SNAr reactions, yielding >60% of target compounds . These methods suggest feasible synthetic routes for this compound, though specific protocols remain undocumented in the evidence.
Properties
IUPAC Name |
1-benzyl-4-(2-methylpiperidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-16-7-5-6-12-20(16)18-10-13-19(14-11-18)15-17-8-3-2-4-9-17/h2-4,8-9,16,18H,5-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGJGAVDCGFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 1'-benzyl-2-methyl-1,4'-bipiperidine can be contextualized by comparing it to structurally related bipiperidine derivatives. Key analogs are categorized below based on substituent features:
Aryl/Alkyl-Substituted Bipiperidines
- Pipamperone (1'-[4-(4-Fluorophenyl)-4-oxobutyl]-[1,4'-bipiperidine]-4'-carboxamide): Structure: Features a 4-fluorophenyl-oxobutyl chain and a carboxamide group at the 4'-position. Application: Antipsychotic agent with high affinity for dopamine and serotonin receptors .
1,4'-Bipiperidine, 4'-phenyl-1'-(phenylmethyl) :
Functionalized Bipiperidines
- Irinotecan Hydrochloride ([1,4'-Bipiperidine]-1'-carboxylate ester): Structure: Contains a carboxylate ester linked to a camptothecin-derived quinoline moiety. Application: Topoisomerase I inhibitor used in colorectal cancer therapy. The bipiperidine group enhances metabolic stability and bioavailability . Key Difference: The ester functional group facilitates hydrolysis in vivo, enabling controlled drug release, unlike the stable benzyl and methyl substituents in the target compound .
- 1'-Benzyl-4'-Cyano-1,4'-Bipiperidinium: Structure: Benzyl and cyano groups at the 1'- and 4'-positions, respectively. Properties: The electron-withdrawing cyano group may alter electronic distribution, affecting binding affinity in receptor interactions .
Heterocyclic and Sulfonyl Derivatives
- 1’-(Pyridin-3-yl)-1,4’-bipiperidine: Structure: Pyridinyl substitution at the 1'-position. Synthesis: Achieved via nucleophilic amination with 3-methoxypyridine, yielding 99% product . Application: Potential CNS applications due to the pyridine moiety’s ability to engage hydrogen bonding.
1'-Methanesulfonyl-1,4'-bipiperidine :
Table 1: Structural and Functional Comparison of Bipiperidine Derivatives
Key Observations
Substituent Impact :
- Benzyl vs. Carboxamide : Benzyl groups enhance lipophilicity, favoring membrane penetration, while carboxamides (e.g., pipamperone) improve solubility and receptor binding .
- Methyl vs. Sulfonyl : Methyl groups contribute to steric hindrance without significant electronic effects, whereas sulfonyl groups introduce polarity and metabolic stability .
- Pharmacological Diversity: Antipsychotics (pipamperone) and chemotherapeutics (irinotecan) demonstrate the scaffold’s versatility.
Synthetic Feasibility :
Notes
- Data Limitations : Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Comparisons are inferred from structural analogs.
- Contradictions: While pipamperone’s carboxamide enhances solubility, irinotecan’s ester group balances lipophilicity and controlled release, highlighting substituent-dependent trade-offs .
- Research Gaps : The biological activity and metabolic profile of the target compound remain uncharacterized, warranting further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
